molecular formula C14H19N3O3 B2952011 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester CAS No. 358992-20-8

4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester

Cat. No. B2952011
M. Wt: 277.324
InChI Key: GWWZRDIMISIHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.3241. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring1.



Synthesis Analysis

The synthesis of “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” or similar compounds typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst2. The esterification reaction is both slow and reversible2. However, specific synthesis methods for this compound were not found in the available literature.



Molecular Structure Analysis

The molecular structure of “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” consists of a piperazine ring attached to a phenylcarbamoyl group and a carboxylic acid ethyl ester group1. The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data was not found in the available literature.



Chemical Reactions Analysis

Esters, including “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester”, are produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst2. The esterification reaction is both slow and reversible2. However, specific chemical reactions involving this compound were not found in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” such as boiling point, melting point, density, and solubility were not found in the available literature. However, esters in general are known to be polar molecules and are somewhat soluble in water4.


Safety And Hazards

The safety and hazards associated with “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” are not clearly stated in the available literature. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination.


Future Directions

The future directions for “4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester” could potentially involve its use in the development of new PROTACs for targeted protein degradation3. Further research and studies are needed to explore this potential application and to fully understand the properties and mechanisms of this compound.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, further research and consultation with a chemical expert is recommended.


properties

IUPAC Name

ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWZRDIMISIHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate

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